4-Methylumbelliferyl beta-D-cellobioside
Overview
Description
4-Methylumbelliferyl beta-D-cellobioside is a fluorogenic substrate widely used in biochemical assays to measure the activity of cellulases and other glycosidases. This compound is hydrolyzed by these enzymes to release 4-methylumbelliferone, a fluorescent molecule that can be easily detected and quantified. The molecular formula of this compound is C22H28O13, and it has a molecular weight of 500.45 g/mol .
Mechanism of Action
Target of Action
The primary target of 4-Methylumbelliferyl beta-D-cellobioside is the enzyme (1,4)-β-Glucanase . This enzyme plays a crucial role in breaking down glucose by disrupting the glycosidic bonds .
Mode of Action
This compound acts as a substrate for (1,4)-β-Glucanase . It interacts with the enzyme, and this interaction leads to the hydrolysis of the compound, producing a fluorescent product, 4-methylumbelliferone .
Biochemical Pathways
The interaction of this compound with (1,4)-β-Glucanase affects the cellulose degradation pathway . The hydrolysis of the compound leads to the production of 4-methylumbelliferone, which can be used to study the kinetics of cellulases .
Pharmacokinetics
It is known that the compound is soluble in water , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The hydrolysis of this compound by (1,4)-β-Glucanase results in the production of 4-methylumbelliferone , a fluorescent product . This fluorescence can be measured, providing a method to study the activity of the enzyme and the kinetics of cellulases .
Biochemical Analysis
Biochemical Properties
4-Methylumbelliferyl beta-D-cellobioside interacts with various enzymes and proteins. It is a substrate for the enzyme cellulase . The interaction between this compound and cellulase is crucial for the breakdown of glucose by disrupting the glycosidic bonds .
Cellular Effects
The effects of this compound on cells are primarily related to its role as a substrate for cellulase. It influences cell function by participating in the breakdown of glucose, which is a critical process in cellular metabolism .
Molecular Mechanism
At the molecular level, this compound is hydrolyzed by the enzyme cellulase, producing fluorescent 4-methylumbelliferone . This process can be used to study the kinetics of cellulases .
Metabolic Pathways
This compound is involved in the metabolic pathway of glucose breakdown, where it interacts with the enzyme cellulase
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylumbelliferyl beta-D-cellobioside typically involves the glycosylation of 4-methylumbelliferone with cellobiose. The reaction is catalyzed by glycosyltransferases or chemical catalysts under controlled conditions. The product is then purified through chromatographic techniques to achieve high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is then subjected to rigorous quality control measures to ensure consistency and reliability for research applications .
Chemical Reactions Analysis
Types of Reactions: 4-Methylumbelliferyl beta-D-cellobioside primarily undergoes hydrolysis reactions catalyzed by cellulases and other glycosidases. These enzymes cleave the glycosidic bond, releasing 4-methylumbelliferone .
Common Reagents and Conditions: The hydrolysis reaction typically occurs in aqueous solutions at specific pH levels optimal for enzyme activity. Common reagents include buffer solutions to maintain the desired pH and enzyme preparations containing cellulases or glycosidases .
Major Products: The major product of the hydrolysis reaction is 4-methylumbelliferone, a fluorescent compound that can be detected using spectrophotometric or fluorometric methods .
Scientific Research Applications
4-Methylumbelliferyl beta-D-cellobioside is extensively used in scientific research due to its versatility and sensitivity. Some of its key applications include:
Chemistry: Used as a substrate in enzymatic assays to study the kinetics and mechanisms of cellulases and other glycosidases
Biology: Employed in the analysis of cellulase activity in various organisms, including fungi and bacteria
Medicine: Utilized in diagnostic assays to detect enzyme deficiencies or abnormalities in metabolic pathways
Industry: Applied in the screening of cellulase-producing microorganisms for industrial applications, such as biofuel production and waste management
Comparison with Similar Compounds
4-Methylumbelliferyl beta-D-cellobioside is unique due to its high sensitivity and specificity as a fluorogenic substrate. Similar compounds include:
4-Methylumbelliferyl beta-D-glucopyranoside: Used to measure beta-glucosidase activity
4-Methylumbelliferyl beta-D-xylopyranoside: Used to measure beta-xylosidase activity
4-Methylumbelliferyl beta-D-mannopyranoside: Used to measure beta-mannosidase activity
These compounds share similar structures and mechanisms of action but differ in the specific enzymes they target, highlighting the versatility of this compound in various research applications .
Properties
IUPAC Name |
7-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methylchromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O13/c1-8-4-14(25)32-11-5-9(2-3-10(8)11)31-21-19(30)17(28)20(13(7-24)34-21)35-22-18(29)16(27)15(26)12(6-23)33-22/h2-5,12-13,15-24,26-30H,6-7H2,1H3/t12-,13-,15-,16+,17-,18-,19-,20-,21-,22+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTGXBPFDYMIJH-MKQZUAMYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401294953 | |
Record name | 4-Methylumbelliferyl β-cellobioside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401294953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72626-61-0 | |
Record name | 4-Methylumbelliferyl β-cellobioside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72626-61-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methylumbelliferylcellobioside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072626610 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methylumbelliferyl β-cellobioside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401294953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-[(4-O-β-D-glucopyranosyl-β-D-glucopyranosyl)oxy]-4-methyl-2H-1-benzopyran-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.746 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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